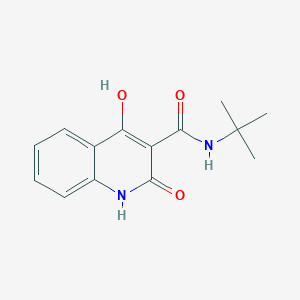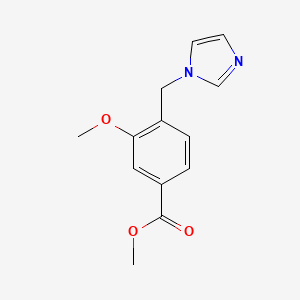![molecular formula C22H24N2O4 B8475414 tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-phenylpropyl]carbamate](/img/structure/B8475414.png)
tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-phenylpropyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-phenylpropyl]carbamate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phthalimide moiety, a phenyl group, and a carbamate ester.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-phenylpropyl]carbamate typically involves multiple steps. One common method includes the reaction of phthalic anhydride with an amine to form a phthalimide intermediate. This intermediate is then reacted with a phenylpropyl halide under basic conditions to introduce the phenylpropyl group. Finally, the resulting compound is treated with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups of the phthalimide moiety, potentially forming amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate ester, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamate esters.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structure.
- Used in the study of enzyme-substrate interactions.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Studied for its ability to interact with specific biological targets.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new polymers and coatings.
作用機序
The mechanism of action of tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-phenylpropyl]carbamate involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. The phenyl group may facilitate binding to hydrophobic pockets in target molecules, while the carbamate ester can undergo hydrolysis to release active intermediates.
類似化合物との比較
Phthalimide derivatives: Compounds like N-phenylphthalimide share the phthalimide moiety and exhibit similar chemical reactivity.
Carbamate esters: Compounds such as tert-butyl carbamate share the carbamate ester functionality and can undergo similar substitution reactions.
Uniqueness:
- The combination of the phthalimide moiety, phenyl group, and carbamate ester in a single molecule makes tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-phenylpropyl]carbamate unique.
- Its ability to participate in diverse chemical reactions and interact with various biological targets highlights its versatility and potential for multiple applications.
特性
分子式 |
C22H24N2O4 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-phenylpropyl]carbamate |
InChI |
InChI=1S/C22H24N2O4/c1-22(2,3)28-21(27)23-14-13-18(15-9-5-4-6-10-15)24-19(25)16-11-7-8-12-17(16)20(24)26/h4-12,18H,13-14H2,1-3H3,(H,23,27) |
InChIキー |
LTYQAMAZQGGWIG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
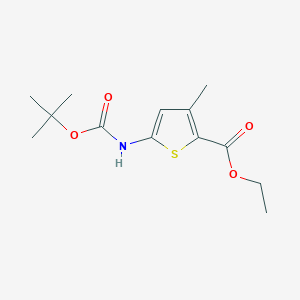
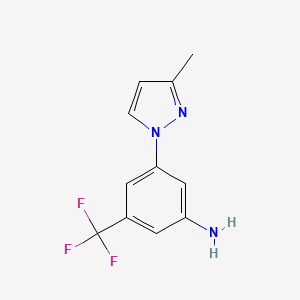
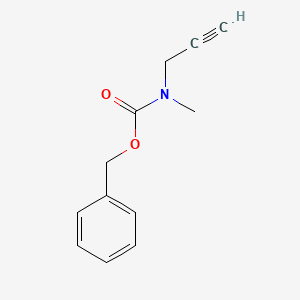
![4-(Iodomethyl)-5-methyl-2-[3-(trifluoromethoxy)phenyl]-1,3-oxazole](/img/structure/B8475356.png)
![8-(4-Pyridinyl)imidazo[1,2-a]pyridine](/img/structure/B8475360.png)
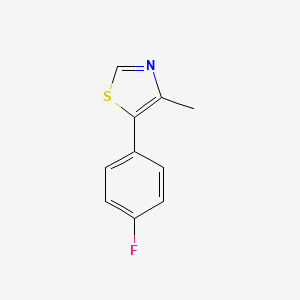
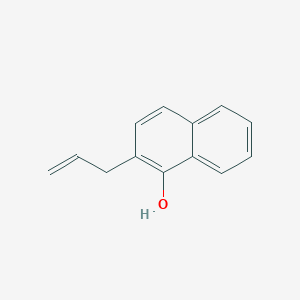
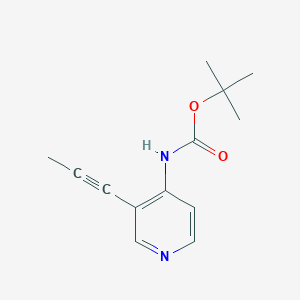
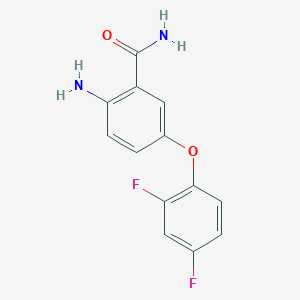
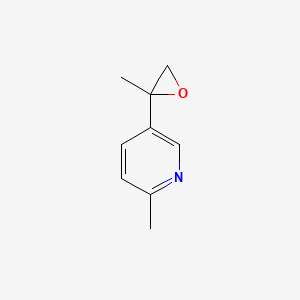
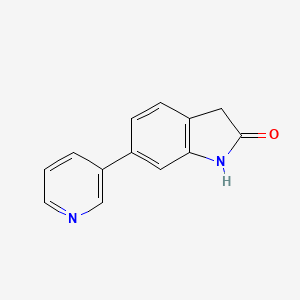
![3-({[4-(4-Nitrophenoxy)phenyl]carbamothioyl}sulfanyl)propanoic acid](/img/structure/B8475419.png)
